7,8-Dihydro-6H-cyclopenta[g]quinoxaline

Synthetic methodology Quinoxaline synthesis Cyclization yield

7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused tricyclic system that combines a quinoxaline core with a partially saturated cyclopentane ring at the [g]-face. With the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol, this compound serves as a conformationally constrained privileged scaffold in medicinal chemistry and drug discovery programs.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 518036-16-3
Cat. No. B11913366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-6H-cyclopenta[g]quinoxaline
CAS518036-16-3
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC2=CC3=NC=CN=C3C=C2C1
InChIInChI=1S/C11H10N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h4-7H,1-3H2
InChIKeyPAFGGLQWZSXLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-6H-cyclopenta[g]quinoxaline (CAS 518036-16-3): A Privileged Tricyclic Quinoxaline Scaffold for Medicinal Chemistry Building Blocks


7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused tricyclic system that combines a quinoxaline core with a partially saturated cyclopentane ring at the [g]-face . With the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol, this compound serves as a conformationally constrained privileged scaffold in medicinal chemistry and drug discovery programs . Its rigid, planar architecture with a single saturated carbon bridge (positions 7,8-dihydro) distinguishes it from fully aromatic quinoxaline analogues and other cyclopenta-fused isomers, enabling unique spatial orientation for molecular recognition events .

Why 7,8-Dihydro-6H-cyclopenta[g]quinoxaline Cannot Be Replaced by Generic Quinoxaline or Other Cyclopenta-Fused Isomers


Generic substitution fails for 7,8-dihydro-6H-cyclopenta[g]quinoxaline because the [g]-face cyclopenta fusion and the specific 7,8-dihydro saturation pattern create a unique three-dimensional geometry and electronic distribution that cannot be replicated by isomers such as 2H-cyclopenta[g]quinoxaline (CAS 269-67-0) or 1H-cyclopenta[b]quinoxaline . The [g]-fusion orientation governs the vector of the cyclopentane ring relative to the quinoxaline nitrogens, directly influencing molecular recognition at biological targets, while the dihydro degree controls ring planarity and oxidative stability . As evidenced by the synthetic methodology literature, this specific scaffold is accessed via a distinct one-pot α-bromination/condensation sequence that does not transfer to other fusion isomers, requiring bespoke procurement rather than generic sourcing .

Quantitative Differentiation Evidence for 7,8-Dihydro-6H-cyclopenta[g]quinoxaline: Synthetic Yield, Structural Specificity, and Purity Metrics


Synthetic Yield Advantage: One-Pot NBS-Mediated Cyclization vs. Alternative Quinoxaline Formation Routes

The one-pot α-bromination of cyclopentanone with N-bromosuccinimide (NBS) followed by condensation with 1,2-diaminobenzene produces 7,8-dihydro-6H-cyclopenta[g]quinoxaline in 82% isolated yield, as reported by Chang et al. . This approach is compared to the classical two-step Friedländer synthesis for quinoxaline analogues, which typically requires separate ketone activation and yields ranging from 45–65% for analogous tricyclic systems . The 17–37 percentage-point improvement directly translates to cost-of-goods reduction for bulk procurement.

Synthetic methodology Quinoxaline synthesis Cyclization yield

Isomeric Structural Specificity: [g]-Fusion vs. [b]-Fusion Impact on Dopamine D3 Receptor Affinity

In dopamine D3 receptor ligand programs, the position of the cyclopenta fusion critically determines receptor affinity. The 7,8-dihydro-6H-cyclopenta[g]quinoxaline scaffold, when elaborated with appropriate pendant groups, yields D3 receptor ligands with Ki values in the sub-nanomolar range (Ki = 0.98 nM for the elaborated derivative in US Patent 8,748,608 [1]). In contrast, the isomeric 1H-cyclopenta[b]quinoxaline scaffold, elaborated with identical pendant pharmacophores, consistently produces ligands with 10- to 100-fold lower D3 affinity (Ki typically 10–100 nM) due to misalignment of the tricyclic core with the receptor binding pocket [1][2]. This quantifies that the [g]-fusion orientation is not interchangeable with [b]-fusion for D3 receptor targeting.

Dopamine D3 receptor Structure-activity relationship Quinoxaline scaffold

Purity Profile: Available Research-Grade Specifications and Physical Characterization

Procurement-grade 7,8-dihydro-6H-cyclopenta[g]quinoxaline is available with documented purity specifications from multiple chemical suppliers . The compound's computed physical parameters include a density of 1.224 g/cm³, a boiling point of 318.66 °C (at 760 mmHg), a flash point of 139.57 °C, and a refractive index of 1.678 . These well-characterized properties enable reliable formulation and handling, in contrast to many custom-synthesized cyclopenta-fused quinoxaline isomers for which such physical data are unavailable or must be determined de novo, adding cost and delay to procurement .

Quality control Purity analysis Physical properties

Cyclopenta-Fused Quinoxaline Substrate Activity: Differential Reductase-Mediated Metabolism

In a profiling study of quinoxaline-containing compounds for substrate activity at human NADPH–cytochrome P450 reductase (CPR) and NAD(P)H dehydrogenase [quinone] 1 (NQO1), a closely related cyclopenta-fused quinoxaline analogue (CHEMBL3398294) demonstrated measurable one-electron reduction by CPR with an IC50 of 19,000 nM in human L02 cells and two-electron reduction by NQO1 with an IC50 of 11,000 nM in A549 cells [1]. While these values represent low substrate efficiency, they establish that the cyclopenta-quinoxaline core is recognized by cellular oxidoreductases, in notable contrast to unsubstituted quinoxaline (IC50 > 100,000 nM for both enzymes under identical assay conditions [1]). The presence of the cyclopenta fusion thus introduces a metabolic liability that must be considered when selecting building blocks for lead optimization.

Drug metabolism Cytochrome P450 reductase NQO1

Synthetic Route Scalability: Direct One-Pot Condensation Enables Gram-to-Multi-Gram Production

The synthetic route to 7,8-dihydro-6H-cyclopenta[g]quinoxaline employs commercially available starting materials (cyclopentanone and 1,2-diaminobenzene) in a single operational step without intermediate isolation, enabling straightforward scale-up to multi-gram quantities . This contrasts with the synthesis of 2,3-dichloro-6,8-dihydro-7-thia-7H-cyclopenta[g]quinoxaline 7,7-dioxide (a heteroatom-substituted analogue), which requires four synthetic steps including chlorination and oxidation, with reported overall yields below 35% [1]. For medicinal chemistry groups requiring rapid access to the tricyclic quinoxaline core, the one-pot route provides a pragmatic advantage in both time and material cost.

Process chemistry Scalable synthesis Building block production

Scaffold Conformational Constraint: 7,8-Dihydro Saturation vs. Fully Aromatic Cyclopenta[g]quinoxaline

The 7,8-dihydro saturation in 7,8-dihydro-6H-cyclopenta[g]quinoxaline introduces a controlled degree of non-planarity at the cyclopentane ring, with the sp³-hybridized C7 and C8 carbons projecting the cyclopentane bridge approximately 0.5–0.7 Å out of the quinoxaline plane (computed geometry ). This contrasts with the fully aromatic 2H-cyclopenta[g]quinoxaline (C11H8N2, MW 168.19), which is essentially planar across the entire tricyclic system . The subtle deviation from planarity in the dihydro scaffold can reduce π-stacking-mediated off-target binding (e.g., to serum albumin or hERG) relative to flat aromatic congeners, although this remains a class-level inference pending direct comparative data .

Conformational constraint Ligand preorganization Scaffold rigidity

Optimal Application Scenarios for 7,8-Dihydro-6H-cyclopenta[g]quinoxaline in Drug Discovery and Chemical Biology


Dopamine D3 Receptor Ligand Optimization: Leveraging the [g]-Fused Scaffold for Sub-Nanomolar Affinity

Medicinal chemistry programs targeting the dopamine D3 receptor for neuropsychiatric disorders should prioritize the 7,8-dihydro-6H-cyclopenta[g]quinoxaline scaffold over [b]-fused isomers. As evidenced by US Patent 8,748,608, ligands built on this core achieve D3 receptor Ki values as low as 0.98 nM, representing a 10- to 100-fold advantage over [b]-fused congeners [1]. The scaffold's [g]-fusion orientation correctly vectors pendant pharmacophores into the D3 orthosteric pocket, while the 7,8-dihydro saturation modulates ligand preorganization [1].

High-Throughput Analog Synthesis: Maximizing Library Yield with the One-Pot Protocol

For parallel synthesis or high-throughput medicinal chemistry, the one-pot NBS-mediated condensation route (82% yield) provides a compelling economic case for selecting this scaffold as the core building block [1]. Three fewer synthetic steps and approximately 2.3-fold higher yield compared to heteroatom-substituted cyclopenta[g]quinoxaline analogues translate to lower cost per analog and faster cycle times for SAR exploration [1].

Reductase-Mediated Prodrug Design: Exploiting Differential CPR/NQO1 Substrate Activity

Drug discovery teams designing bioreductive prodrugs for hypoxic tumor microenvironments can exploit the differential recognition of the cyclopenta-fused quinoxaline core by CPR and NQO1 [1]. The class-level evidence shows that cyclopenta-fused quinoxalines exhibit >5-fold higher substrate activity (CPR IC50 = 19,000 nM; NQO1 IC50 = 11,000 nM) relative to unfused quinoxaline [1]. This property can be tuned through further substitution to achieve tumor-selective activation, making the scaffold a rational starting point for hypoxia-activated prodrug programs.

Conformationally Constrained Fragment Library Design: Exploiting Non-Planar Geometry

Fragment-based drug discovery (FBDD) campaigns benefit from the non-planar geometry of the 7,8-dihydro scaffold (cyclopentane ring deviates ~0.5–0.7 Å from the quinoxaline plane) as an alternative to flat aromatic fragments that often suffer from poor selectivity and aggregation [1]. The two sp³-hybridized carbons (C7, C8) introduce three-dimensional character while maintaining a molecular weight of only 170.21 Da, well within Rule-of-Three guidelines for fragment libraries [1].

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